N'-[(4-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyraclostrobin involves several key steps. The starting materials typically include 4-chlorobenzyl chloride and 2-phenyl-3-thienylamine. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and oxidation to form the final product .
Industrial Production Methods
Industrial production of pyraclostrobin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Pyraclostrobin undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites that retain the core structure of pyraclostrobin but with modified functional groups .
Scientific Research Applications
Pyraclostrobin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study strobilurin fungicides and their mechanisms.
Biology: Investigated for its effects on fungal pathogens and plant health.
Medicine: Explored for potential antifungal properties in clinical settings.
Industry: Utilized in agricultural practices to protect crops from fungal diseases
Mechanism of Action
Pyraclostrobin exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for cellular respiration in fungi. This inhibition disrupts the production of ATP, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Trifloxystrobin: Shares structural similarities and is used for similar agricultural applications.
Kresoxim-methyl: Also a strobilurin fungicide with comparable properties
Uniqueness
Pyraclostrobin is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-14-8-6-13(7-9-14)10-22-19(26)20(27)23-18-16-11-30(28,29)12-17(16)24-25(18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKJNEFHKRJASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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